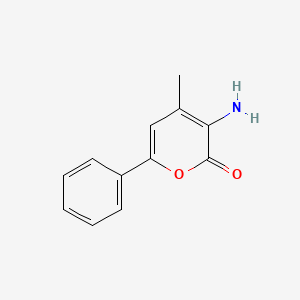

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one is a heterocyclic compound that belongs to the pyran family Pyrans are six-membered oxygen-containing rings that are known for their diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one can be achieved through multicomponent reactions (MCRs). One common method involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For instance, the reaction of benzaldehyde, malononitrile, and ethyl acetoacetate in the presence of a base catalyst such as piperidine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyran-2-one derivatives.

Reduction: Reduction reactions can convert the compound into its dihydropyran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, which can exhibit different biological and pharmacological activities depending on the nature of the substituents .

Scientific Research Applications

Chemical Properties and Structure

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one is characterized by its six-membered ring containing one oxygen atom and an amino group at the 3-position, a methyl group at the 4-position, and a phenyl group at the 6-position. Its molecular formula is C12H13N1O1. The unique arrangement of functional groups contributes to its distinctive chemical reactivity and biological activity.

Pharmaceutical Applications

The compound has been extensively studied for its biological activities, making it a promising lead compound in drug development. Notable applications include:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics.

- Antioxidant Properties : The compound has shown significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies .

- Anticancer Activity : Preliminary studies suggest that this compound derivatives may inhibit cancer cell proliferation. For example, one study reported that certain derivatives exhibited cytotoxic effects on breast cancer cells .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Key applications include:

- Synthesis of Pyranones : The compound can be utilized to synthesize various pyranone derivatives through condensation reactions with aldehydes and ketones, expanding the library of pyranone compounds .

- Formation of Tricyclic Structures : It has been employed in the synthesis of tricyclic morpholinopyrones, which have demonstrated strong protective actions against neurotoxic agents like amyloid β peptide .

- Intermediate for Drug Synthesis : The compound acts as an intermediate in the synthesis of other biologically active compounds, facilitating the development of new therapeutic agents .

Data Table: Summary of Applications

| Application Type | Specific Application | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial Activity | Effective against various pathogens |

| Antioxidant Properties | Significant free radical scavenging | |

| Anticancer Activity | Cytotoxic effects on cancer cell lines | |

| Organic Synthesis | Synthesis of Pyranones | Useful in forming complex pyranone derivatives |

| Formation of Tricyclic Structures | Strong neuroprotective effects documented | |

| Intermediate for Drug Synthesis | Facilitates development of new therapeutic agents |

Case Studies

- Antimicrobial Study : A study conducted by researchers demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

- Cytotoxicity Research : In vitro studies on breast cancer cells revealed that certain synthesized derivatives could inhibit cell growth effectively, suggesting a pathway for developing anticancer drugs based on this scaffold .

- Neuroprotection Study : Research focusing on neurodegenerative diseases found that tricyclic morpholinopyrones derived from this compound provided protection against amyloid β-induced toxicity, highlighting its potential in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4H-pyran-3-carbonitrile: Known for its pharmacological properties and used in drug discovery.

6-Amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylic acid ethyl ester: Studied for its potential therapeutic applications.

4-Hydroxy-6-methyl-2H-pyran-2-one: Used as an intermediate in organic synthesis and has applications in the flavor and fragrance industry.

Uniqueness

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one stands out due to its unique combination of an amino group and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula : C12H13N3O

Molecular Weight : 213.25 g/mol

CAS Number : 922167-70-2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may interact with receptors, influencing signal transduction pathways critical for cell growth and survival.

Antitumor Activity

Research indicates that this compound derivatives possess significant antitumor properties. In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast cancer (SK-BR-3) and lung cancer (A549) cells.

| Compound | Cell Line | ED50 (μM) | Selectivity Ratio |

|---|---|---|---|

| Derivative A | SK-BR-3 | 0.28 | High |

| Derivative B | A549 | 0.44 | Moderate |

These findings suggest that modifications to the phenyl ring and the pyran core can enhance potency and selectivity against specific cancer types .

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. In silico docking studies have shown promising binding affinities to viral proteases, indicating its potential role in inhibiting viral replication mechanisms, particularly against SARS-CoV-2 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary results suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

-

Antitumor Efficacy in Breast Cancer :

A study evaluated several derivatives of this compound for their ability to inhibit the growth of breast cancer cells. Compounds demonstrated selective cytotoxicity with minimal impact on normal cell lines, suggesting a favorable therapeutic index . -

Inhibition of Viral Proteases :

Another investigation focused on the antiviral properties of the compound against SARS-CoV-2. The derivatives were tested for their binding affinity to the main protease of the virus, showing significant inhibition at low concentrations, which warrants further exploration in clinical settings .

Properties

CAS No. |

922167-70-2 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-amino-4-methyl-6-phenylpyran-2-one |

InChI |

InChI=1S/C12H11NO2/c1-8-7-10(15-12(14)11(8)13)9-5-3-2-4-6-9/h2-7H,13H2,1H3 |

InChI Key |

IXSOFSWSTHTOIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC(=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.